molecular formula C7H2Br2FNO B1598524 2,4-Dibromo-6-fluorophenyl isocyanate CAS No. 302912-27-2

2,4-Dibromo-6-fluorophenyl isocyanate

Cat. No. B1598524
M. Wt: 294.9 g/mol
InChI Key: BNYTXVLIRGCMKC-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorophenyl isocyanate is an organic compound with the linear formula Br2C6H2(F)NCO . It is often used as an intermediate in the preparation of drugs and pesticides .


Synthesis Analysis

The synthesis of 2,4-Dibromo-6-fluorophenyl isocyanate involves the reaction of 2,6-dibromo-4-fluorophenylcarboxylic acid with hydrocyanic acid to obtain the corresponding acid chloride. The resulting acid chloride is then reacted with an isocyanate to produce 2,6-dibromo-4-(fluorophenyl)isocyanate .


Molecular Structure Analysis

The molecular weight of 2,4-Dibromo-6-fluorophenyl isocyanate is 294.90 . Its molecular formula is Br2C6H2(F)NCO .


Physical And Chemical Properties Analysis

The melting point of 2,4-Dibromo-6-fluorophenyl isocyanate is 43-47 °C (lit.) . Its density is 1.756 g/mL at 25 °C (lit.) .

Safety And Hazards

2,4-Dibromo-6-fluorophenyl isocyanate is considered hazardous. It can cause skin and eye irritation, and it can be harmful if inhaled or swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1,5-dibromo-3-fluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FNO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYTXVLIRGCMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401772
Record name 2,4-Dibromo-6-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-fluorophenyl isocyanate

CAS RN

302912-27-2
Record name 2,4-Dibromo-6-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-6-fluorophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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